molecular formula C22H23N3O3S B4050025 4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B4050025
M. Wt: 409.5 g/mol
InChI Key: GOTODONRGYJFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.14601278 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research in the field of heterocyclic chemistry has shown interest in the synthesis of novel compounds, such as pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, for their potential antimicrobial and anti-inflammatory activities. These studies involve multi-component cyclo-condensation reactions to prepare a wide range of derivatives, which are then evaluated for their biological activities (Kendre, Landge, & Bhusare, 2015).

Ring Rearrangements and Reactivity

Research into the reactivity of heterocyclic compounds has explored ring rearrangements and the reactivity of certain benzodiazepine derivatives toward various nucleophiles. These studies provide insights into the chemical behavior of these compounds and their potential utility in synthesizing a diverse array of heterocyclic structures with interesting biological activities (Salah, Ahmed, & Hassan, 2017).

Heterocyclic Compound Synthesis

The development of methods for synthesizing fused heterocyclic compounds, such as pyrazolo[3,4-e][1,4]thiazepin derivatives, highlights the ongoing interest in expanding the chemical space of heterocyclic chemistry for potential therapeutic applications. These methods often involve solid acid-catalyzed multi-component reactions in water, showcasing the interest in more sustainable and efficient synthetic approaches (Zhang, Li, & Qi, 2016).

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1-propan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14(2)25-21-19(22(27)24-25)20(29-13-18(26)23-21)16-8-10-17(11-9-16)28-12-15-6-4-3-5-7-15/h3-11,14,20H,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTODONRGYJFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 2
4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 4
4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 6
4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

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